molecular formula C24H34O6 B563579 Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate CAS No. 5696-45-7

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate

Cat. No.: B563579
CAS No.: 5696-45-7
M. Wt: 418.53
InChI Key: WBHKZINFJOHKFH-PEQWJCPASA-N
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Description

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate: is a synthetic steroid derivative. It is characterized by the presence of ethylenedioxy groups at the 3 and 17 positions of the androst-5-en-19-oate structure. This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate typically involves the protection of the hydroxyl groups at the 3 and 17 positions of the androst-5-en-19-oate structure using ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the removal of protective groups to reveal hydroxyl groups .

Scientific Research Applications

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with steroid receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in hormone-related conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with steroid receptors in biological systems. The ethylenedioxy groups at the 3 and 17 positions may influence the compound’s binding affinity and specificity for these receptors. This interaction can modulate various molecular pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

  • Methyl 3,17-Dioxo-androst-5-en-19-oic Acid Methyl Ester
  • 3,17-bis[1,2-ethanediylbis(oxy)]androst-5-en-19-oic Acid Methyl Ester

Comparison: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate is unique due to the presence of ethylenedioxy groups at both the 3 and 17 positions. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties .

Properties

InChI

InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3/t17-,18-,19-,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKZINFJOHKFH-PEQWJCPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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